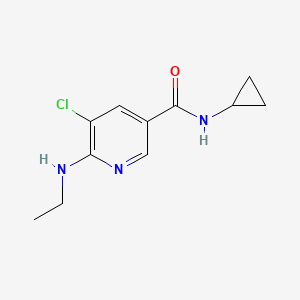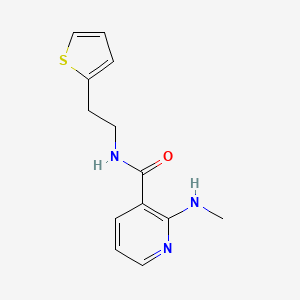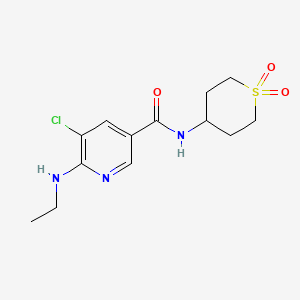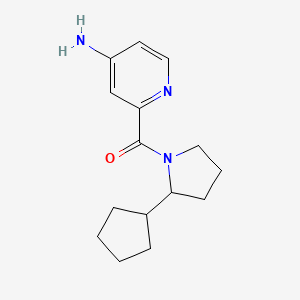
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a significant impact on the immune system and has been investigated for its potential use in the treatment of autoimmune diseases.
Mechanism of Action
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide works by inhibiting the activity of Janus kinase 3 (JAK3), an enzyme that plays a key role in the signaling pathways involved in immune cell activation. By blocking the activity of JAK3, 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects:
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide has been shown to have a significant impact on the immune system, particularly on T cells and B cells. It can reduce the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation. 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide has also been shown to reduce the proliferation of T cells and B cells, which can help to prevent transplant rejection.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide is its specificity for JAK3, which can help to reduce off-target effects. However, this specificity can also be a limitation, as it means that 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide may not be effective against diseases that involve other JAK isoforms. Another limitation is the potential for toxicity, particularly with long-term use.
Future Directions
There are several potential future directions for research on 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of the potential use of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide in combination with other drugs for the treatment of autoimmune diseases. Finally, there is a need for further research on the long-term safety and efficacy of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide.
Synthesis Methods
The synthesis of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide involves several steps, starting with the reaction of 5-chloro-3-nitropyridine with cyclopropylamine to form 5-chloro-N-cyclopropyl-3-nitropyridin-6-amine. This intermediate is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with ethyl chloroformate to form the final product, 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide.
Scientific Research Applications
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been investigated for its potential use in the prevention of transplant rejection.
properties
IUPAC Name |
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-2-13-10-9(12)5-7(6-14-10)11(16)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKAFUIRVOVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)


![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)

![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)
